molecular formula C5H3Cl2FN2 B1604276 2,4-Dichloro-5-fluoro-6-methylpyrimidine CAS No. 954220-98-5

2,4-Dichloro-5-fluoro-6-methylpyrimidine

Cat. No.: B1604276
CAS No.: 954220-98-5
M. Wt: 180.99 g/mol
InChI Key: IYGLMCCNOPCDCR-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluoro-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C5H3Cl2FN2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-5-fluoro-6-methylpyrimidine . These factors could include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that it might be sensitive to oxygen and temperature variations.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-5-fluoro-6-methylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloro-5-fluoropyrimidine with methylating agents under controlled conditions. For instance, the reaction with sodium methoxide in methanol at 0°C, followed by stirring at room temperature, can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-fluoro-6-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, aniline, and other nucleophiles are commonly used.

    Oxidation/Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the substituents introduced. For example, substitution with aniline can yield 2,4-dianilino-5-fluoro-6-methylpyrimidine, a compound with potential pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-fluoro-6-methylpyrimidine is unique due to the presence of both chlorine and fluorine atoms, which confer distinct electronic properties and reactivity. This combination makes it a versatile intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

2,4-dichloro-5-fluoro-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN2/c1-2-3(8)4(6)10-5(7)9-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGLMCCNOPCDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647942
Record name 2,4-Dichloro-5-fluoro-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954220-98-5
Record name 2,4-Dichloro-5-fluoro-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-5-fluoro-6-methylpyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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